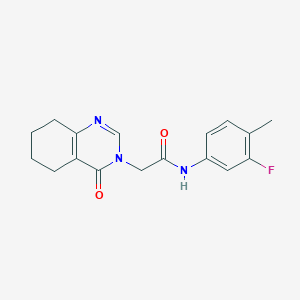

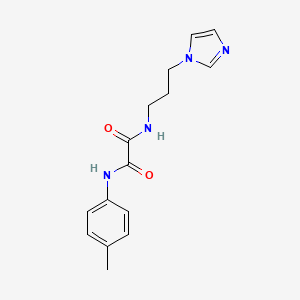

![molecular formula C16H12N6O B2472266 2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 1081125-60-1](/img/structure/B2472266.png)

2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine” is a complex organic compound that contains several heterocyclic moieties, including a 1,2,3-triazole ring and a 1,3,4-oxadiazole ring . These types of compounds are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For instance, the synthesis of 1,2,3-triazole derivatives can be achieved using various methods such as the Huisgen cycloaddition, which is a [3+2] cycloaddition reaction between an azide and an alkyne . The synthesis of 1,3,4-oxadiazole derivatives can also be achieved through several methods, including cyclization reactions .Molecular Structure Analysis

The molecular structure of “2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine” is characterized by the presence of a 1,2,3-triazole ring and a 1,3,4-oxadiazole ring. The 1,2,3-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The 1,3,4-oxadiazole ring is a five-membered heterocycle containing three carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving “2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine” would largely depend on the specific conditions and reagents used. For instance, 1,2,3-triazole derivatives can undergo various reactions such as N-alkylation, N-arylation, and S-alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine” would depend on its specific structure. For instance, the parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Heterocyclic Derivatives : A series of new N- and S-substituted 1,3,4-oxadiazole derivatives, including compounds related to 2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine, have been synthesized. These compounds were characterized using IR, Mass, and 1H NMR spectra (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Antimicrobial Activities : Research on similar compounds has demonstrated good or moderate antimicrobial activity, indicating potential applications in the field of medicinal chemistry (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Chemical Reactions and Properties

Synthesis of Bicyclic and Monocyclic Derivatives : Studies have shown the successful synthesis of various bicyclic 1,2,4-triazolo and 1,3,4-thiadiazole derivatives from compounds structurally related to 2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine, providing insights into the chemical reactivity and potential applications of these heterocyclic systems (Abdelhamid, Abdel-Riheem, El-Idreesy, & Rashdan, 2012).

Synthesis of Oxadiazole Derivatives : Further research has been conducted on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, demonstrating the versatility of these compounds in generating various derivatives with potential biological activities (Redda & Gangapuram, 2007).

Applications in Catalysis and Coordination Chemistry

Catalysis and Complex Formation : Studies on substituted 1,2,3-triazoles and their use in forming palladium(II) complexes highlight the potential application of similar compounds in catalysis and coordination chemistry, offering a pathway for green chemistry solutions (Bumagin, Kletskov, Petkevich, Kolesnik, Lyakhov, Ivashkevich, Baranovsky, Kurman, & Potkin, 2018).

Synthesis of Coordination Polymers : The synthesis and characterization of coordination polymers based on new ligands structurally similar to 2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine, and their emission properties, have been studied. This research contributes to the understanding of the use of such compounds in developing new materials with specific properties (Jin, You, & Ma, 2019).

Wirkmechanismus

Target of Action

It’s known that similar compounds with a triazole moiety can interact with various targets . For instance, some triazole derivatives have been found to interact with β-tubulin .

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

For instance, some triazole derivatives have been found to inhibit tubulin polymerization .

Pharmacokinetics

It’s known that similar compounds with a triazole moiety have shown various biological activities , suggesting that they have favorable ADME properties.

Result of Action

Similar compounds have shown various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Zukünftige Richtungen

The future directions for “2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine” could involve further exploration of its biological activities and potential applications in medicine. For instance, there is an ongoing interest in developing new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, the synthesis of new 1,2,3-triazole and 1,3,4-oxadiazole derivatives could be explored to develop more effective and potent drugs .

Eigenschaften

IUPAC Name |

2-(5-methyl-1-phenyltriazol-4-yl)-5-pyridin-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O/c1-11-14(18-21-22(11)12-7-3-2-4-8-12)16-20-19-15(23-16)13-9-5-6-10-17-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVAZOGMATUNIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

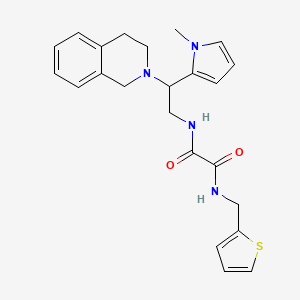

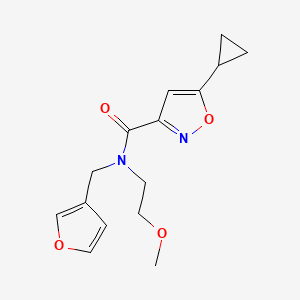

![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2472185.png)

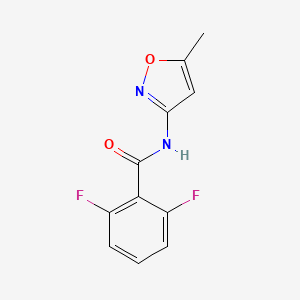

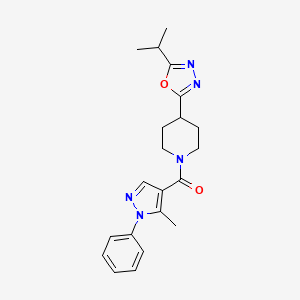

![6-Cyano-N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide](/img/structure/B2472186.png)

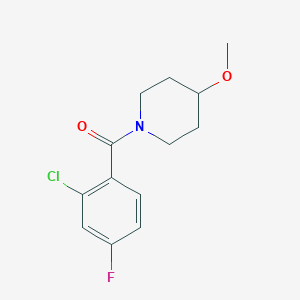

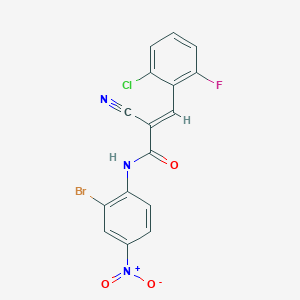

![(E)-4-(Dimethylamino)-N-[[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]but-2-enamide](/img/structure/B2472187.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2472191.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2472197.png)

![3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2472203.png)